molecular formula C16H22N2O3 B2417967 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 952860-95-6

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one

Cat. No.: B2417967
CAS No.: 952860-95-6
M. Wt: 290.363
InChI Key: SLSXGDNEMYGMNK-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one is a complex organic compound with a unique structure that includes a piperazine ring substituted with a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common method includes the acylation of 3,3-dimethylpiperazine with 4-methoxy-3-methylphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-3-methylphenyl)-4-oxobutenoic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one stands out due to its piperazine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-9-12(5-6-13(11)21-4)10-14(19)18-8-7-17-15(20)16(18,2)3/h5-6,9H,7-8,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSXGDNEMYGMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCNC(=O)C2(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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